molecular formula C21H26N2O3 B1205346 17-O-Acetylnorajmaline

17-O-Acetylnorajmaline

Cat. No. B1205346
M. Wt: 354.4 g/mol
InChI Key: VAOXSMUPPRUEKF-VFHMDEBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-O-acetylnorajmaline is an indole alkaloid obtained by formal acetylation of the 17-hydroxy group of norajmaline. It is an acetate ester, a hemiaminal, a bridged compound, an organonitrogen heterocyclic compound, a secondary alcohol, a tertiary amino compound, a secondary amino compound, an organic heteropolycyclic compound and an indole alkaloid. It derives from a norajmaline. It is a conjugate base of a this compound(1+).

Scientific Research Applications

  • Effects of Androgenic Growth Promoters on Aquatic Animals : A study by Ankley et al. (2003) explored the effects of 17-β-trenbolone, an androgen receptor agonist, on the reproductive endocrinology of the fathead minnow. This research provides insight into how similar compounds can impact aquatic ecosystems.

  • Anti-Inflammatory Properties : The anti-inflammatory effects of 17-O-acetylacuminolide, a compound similar to 17-O-Acetylnorajmaline, were studied by Achoui et al. (2010). This research highlights the potential of these compounds in developing anti-inflammatory drugs.

  • Environmental Impact and Risks : A comprehensive review by Ankley et al. (2018) on 17β-trenbolone discusses the environmental occurrence and potential effects on aquatic vertebrates. Such studies are crucial for understanding the ecological risks of related compounds.

  • Neuroprotective Properties : The neuroprotective profile of 1,8-naphthyridine derivatives, which are structurally related to this compound, was investigated by de los Ríos et al. (2010). This research could inform the development of treatments for neurological conditions.

  • Bioactive Products of Omega-3 Fatty Acid Transformation : Research by Serhan et al. (2002) on resolvins, including 17R-hydroxy-containing compounds, shows their potential in countering proinflammation signals.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate

InChI

InChI=1S/C21H26N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h4-7,11-12,15-20,22,25H,3,8-9H2,1-2H3/t11-,12-,15-,16-,17?,18-,19+,20+,21+/m0/s1

InChI Key

VAOXSMUPPRUEKF-VFHMDEBLSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5OC(=O)C)N3[C@@H]1O)C6=CC=CC=C6N4

SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1O)C6=CC=CC=C6N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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